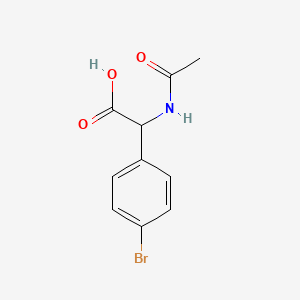
2-Acetamido-2-(4-bromophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-(4-bromophenyl)acetic acid is an organic compound that belongs to the class of acetamido acids It is characterized by the presence of an acetamido group attached to a 4-bromophenyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-(4-bromophenyl)acetic acid typically involves the acylation of 4-bromophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve better control over the reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-(4-bromophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylacetic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromophenylacetic acid derivatives.
Reduction: Formation of phenylacetic acid derivatives.
Substitution: Formation of various substituted acetamido acids.
Scientific Research Applications
2-Acetamido-2-(4-bromophenyl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-phenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Acetamido-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
2-Acetamido-2-(4-fluorophenyl)acetic acid: Contains a fluorine atom, leading to variations in its electronic and steric properties.
Uniqueness
2-Acetamido-2-(4-bromophenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
2-acetamido-2-(4-bromophenyl)acetic acid |
InChI |
InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15) |
InChI Key |
VWLYVLCKSWLEIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















